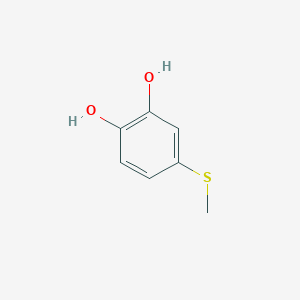
4-(Methylsulfanyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)benzene-1,2-diol is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-dihydroxybenzene moiety. This compound is notable for its unique structure, which includes a methylthio group (-SCH3) attached to the benzene ring. The presence of both hydroxyl groups and a sulfur-containing substituent makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a methylthio group is introduced using reagents like methylthiol and a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler aromatic compounds. The process often includes steps like nitration, reduction, and substitution reactions to introduce the desired functional groups in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or lead tetraacetate (Pb(OAc)4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(Methylthio)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(methylthio)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylthio group can interact with sulfur-containing enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Catechol: Lacks the methylthio group and has different reactivity.
4-Methylcatechol: Similar structure but without the sulfur-containing group.
Thiophenol: Contains a sulfur group but lacks the hydroxyl groups.
Uniqueness: 4-(Methylthio)benzene-1,2-diol is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
64131-94-8 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI Key |
TZTSPEAYXRJPDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


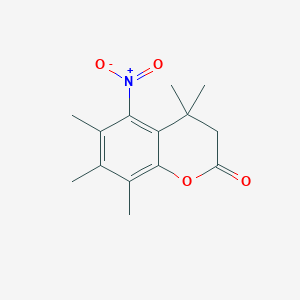
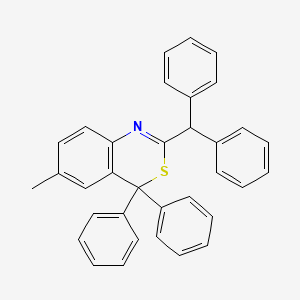
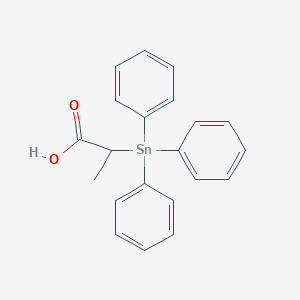
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
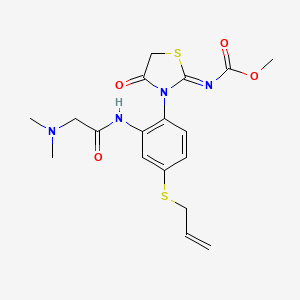
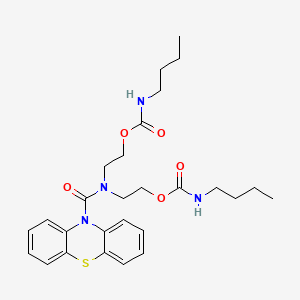
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
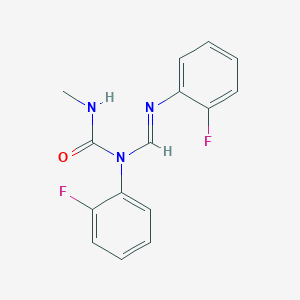

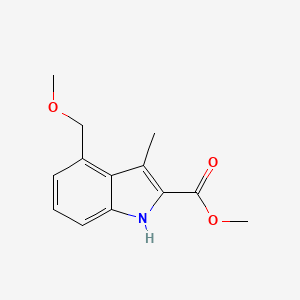
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
